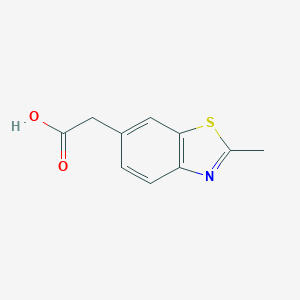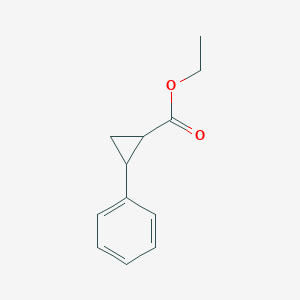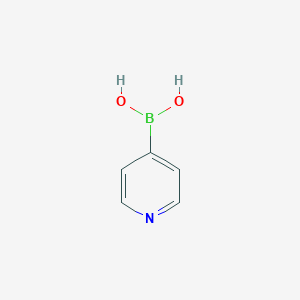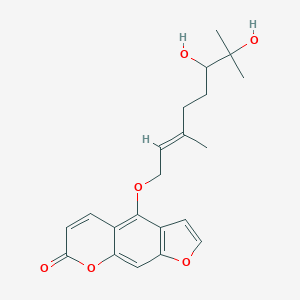
2,3-Dimethyl-1H-indole-6-carboxylic acid
Description
2,3-Dimethyl-1H-indole-6-carboxylic acid is a biochemical reagent . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indoles, both natural and synthetic, have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular formula of 2,3-Dimethyl-1H-indole-6-carboxylic acid is C11H11NO2 . It has a molecular weight of 189.21 .Scientific Research Applications
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has shown promising results .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Anticancer Immunomodulators
- Scientific Field : Immunology
- Application Summary : Tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles are potential anticancer immunomodulators .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Inhibitor of Botulinum Neurotoxin
- Scientific Field : Neurology
- Application Summary : Indole derivatives can act as inhibitors of botulinum neurotoxin .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Antibacterial Agents
- Scientific Field : Microbiology
- Application Summary : Indole derivatives can be used as antibacterial agents .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Inhibitors of Hepatitis C Virus NS5B Polymerase
- Scientific Field : Virology
- Application Summary : Indole derivatives can act as inhibitors of hepatitis C virus NS5B polymerase .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
CB2 Cannabinoid Receptor Ligands
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives can act as ligands for the CB2 cannabinoid receptor .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Inhibitors with Histamine H1-Blocking Activity
- Scientific Field : Immunology
- Application Summary : Indole derivatives can act as inhibitors with histamine H1-blocking activity .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Reactant for Preparation of D-glutamic Acid-Based Inhibitors
- Scientific Field : Biochemistry
- Application Summary : Indole derivatives can be used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Reactant for Preparation of Indolylindazoles and Indolylpyrazolopyridines
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives can be used as a reactant for the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
properties
IUPAC Name |
2,3-dimethyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-7(2)12-10-5-8(11(13)14)3-4-9(6)10/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPOIMGOHQYJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378267 | |
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1H-indole-6-carboxylic acid | |
CAS RN |
103986-06-7 | |
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



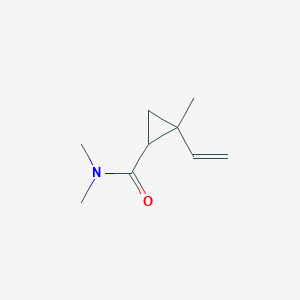
![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)
![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
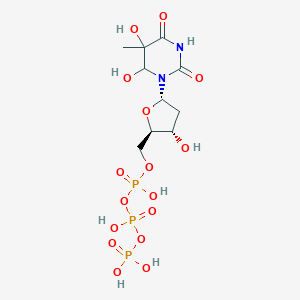
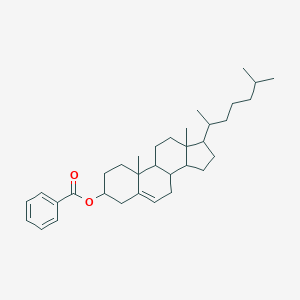
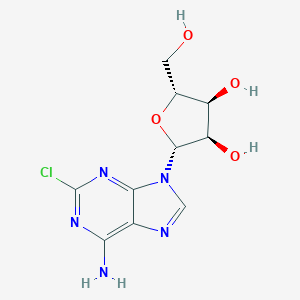
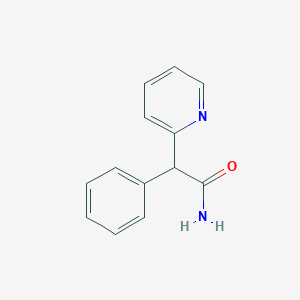
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
